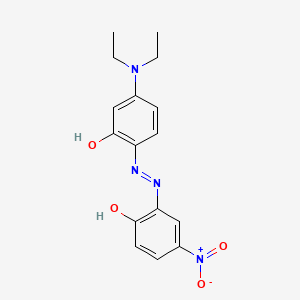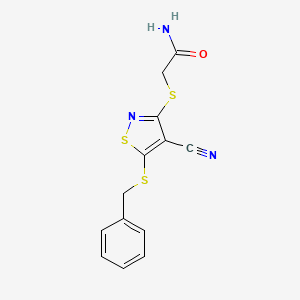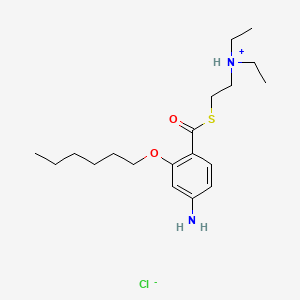
4-(Chloromethyl)-2-ethyl-1-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-ethyl-1-fluorobenzene can be achieved through several methods. One common approach involves the chloromethylation of 2-ethyl-1-fluorobenzene. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-ethyl-1-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers.
Electrophilic Substitution: Introduction of nitro or sulfonic acid groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
科学研究应用
4-(Chloromethyl)-2-ethyl-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-ethyl-1-fluorobenzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, or other biomolecules, potentially altering their function and activity .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-2-ethylbenzene: Lacks the fluorine atom, which can significantly alter its reactivity and properties.
4-(Chloromethyl)-1-fluorobenzene: Lacks the ethyl group, affecting its steric and electronic characteristics.
2-Ethyl-1-fluorobenzene: Lacks the chloromethyl group, resulting in different chemical behavior.
Uniqueness
4-(Chloromethyl)-2-ethyl-1-fluorobenzene is unique due to the presence of all three substituents (chloromethyl, ethyl, and fluorine) on the benzene ring. This combination of groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
31912-91-1 |
|---|---|
分子式 |
C9H10ClF |
分子量 |
172.63 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,6H2,1H3 |
InChI 键 |
GHWNTRLFOFVCAT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


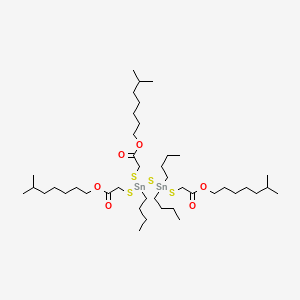
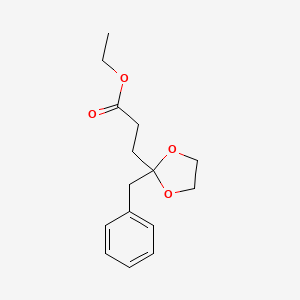


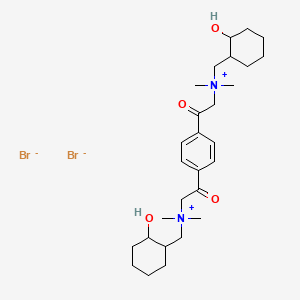

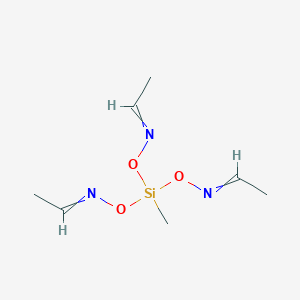
![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)

